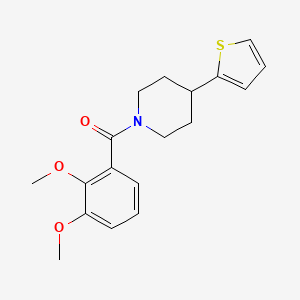

(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

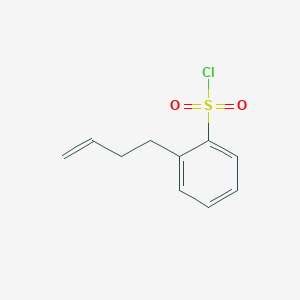

The compound “(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains a piperidine ring and a thiophene ring, both of which are common structures in many pharmaceutical compounds . The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. For instance, the piperidine ring is known to participate in various chemical reactions, including substitutions and additions .Scientific Research Applications

Tyrosinase Inhibition and Anti-Melanogenesis

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in the process of melanogenesis, the production of melanin in the skin. Inhibitors of tyrosinase are sought after for their ability to treat hyperpigmentation disorders. The thiophene derivative exhibits strong competitive inhibition activity against mushroom tyrosinase, which could be beneficial in developing therapeutic agents for conditions like melasma and age spots .

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess anti-inflammatory properties. This makes them valuable in the research for new anti-inflammatory drugs, which can be used to treat a variety of conditions such as arthritis, asthma, and inflammatory bowel disease. The specific structure of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone could be explored for its efficacy in reducing inflammation .

Antipsychotic and Anti-Anxiety Potential

Compounds containing the thiophene nucleus have been found to have antipsychotic and anti-anxiety effects. This suggests that our compound of interest could be investigated for its potential use in treating psychiatric disorders such as schizophrenia and generalized anxiety disorder .

Antifungal and Antimicrobial Activity

The thiophene core is known to contribute to antifungal and antimicrobial activity. This application is crucial in the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance. The compound could be part of studies aimed at combating infectious diseases caused by bacteria and fungi .

Antioxidant Properties

Thiophene derivatives can also serve as antioxidants. These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing cell damage. This property is significant for research into diseases that are caused or exacerbated by oxidative stress, such as neurodegenerative diseases .

Kinase Inhibition and Anti-Cancer Research

Kinase inhibitors are an important class of drugs in the treatment of cancer. The structure of thiophene derivatives has been associated with kinase inhibiting activity, which means that (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone could be researched for its potential to act as an anti-cancer agent by inhibiting specific kinases involved in tumor growth and proliferation .

Mechanism of Action

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-15-6-3-5-14(17(15)22-2)18(20)19-10-8-13(9-11-19)16-7-4-12-23-16/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCVYXJRKCMLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide](/img/structure/B2867841.png)

![(3-Fluoro-4-methoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2867846.png)

![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)